Cas no 145238-45-5 (1H,3H-Pyrrolo[1,2-c][1,3,2]oxazaborole,tetrahydro-1,3,3-triphenyl-, (3aR)-)

1H,3H-Pyrrolo[1,2-c][1,3,2]oxazaborole,tetrahydro-1,3,3-triphenyl-, (3aR)- structure
145238-45-5 structure
Product Name:1H,3H-Pyrrolo[1,2-c][1,3,2]oxazaborole,tetrahydro-1,3,3-triphenyl-, (3aR)-
CAS No:145238-45-5
MF:C23H22BNO
MW:339.237885951996
CID:101766
PubChem ID:9997300
Update Time:2025-07-17

1H,3H-Pyrrolo[1,2-c][1,3,2]oxazaborole,tetrahydro-1,3,3-triphenyl-, (3aR)- Chemical and Physical Properties

Names and Identifiers

    • 1H,3H-Pyrrolo[1,2-c][1,3,2]oxazaborole,tetrahydro-1,3,3-triphenyl-, (3aR)-
    • (R)-tetrahydro-1-phenyl-3,3-diphenyl-1H,3H-pyrrolo(1,2-c)(1,3,2)oxazaborolidine
    • (R)-2-Phenyl-CBS-oxazaborolidine
    • (R)-PHENYL OXAZABOROLIDINE
    • (R)-phenyl-CBS
    • (R)-tetrahy
    • (R)-TETRAHYDRO-1,3,3-TRIPHENYL-1H,3H-PYRROLO[1,2-C][1,3,2]OXABOROLE
    • (R)-TETRAHYDRO-1,3,3-TRIPHENYL-1H,3H-PYRROLO[1,2-C][1,3,2]OXAZABOROLE
    • (R)-tetrahydro-1-phenyl-3,3-diphenyl-1H,3H-pyrrol(1,2-c)(1,3,2)oxazaborolidine
    • BB 0262758
    • R-phenyl CBS
    • SC10774
    • SureCN4897012
    • (R)-Phenyl-CBS-oxazaborolidine
    • (R)-1,3,3-triphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole
    • (3aR)-1,3,3-triphenyl-3a,4,5,6-tetrahydropyrrolo[1,2-c][1,3,2]oxazaborole
    • (R)-Tetrahydro-1,3,3-triphenyl-1H,3H-pyrrolo[1,2-c][1,3,2]oxaborole,98% (R)-Phenyl oxazaborolidine
    • (R)-Tetrahydro-1,3,3-triphenyl-1H,3H-pyrrolo[1,2-c][1,3,2]oxaborole, 94% (R)-Phenyl oxazaborolidine
    • (R)-Tetrahydro-1,3,3-triphenyl-1H,3H-pyrrolo[1,2-c][1,3,2]oxaborole, 99per cent (R)-Phenyl oxazabor
    • SCHEMBL3187114
    • GXAMQZFEKIDKAP-JOCHJYFZSA-N
    • SCHEMBL4897012
    • 145238-45-5
    • (R)-TETRAHYDRO-1,3,3-TRIPHENYL-1H,3H-PYRROLO[1,2-C][1,3,2]OXABOROLE, 99% (R)-PHENYL OXAZABOROLIDINE
    • A3152
    • MDL: MFCD10566370
    • Inchi: 1S/C23H22BNO/c1-4-11-19(12-5-1)23(20-13-6-2-7-14-20)22-17-10-18-25(22)24(26-23)21-15-8-3-9-16-21/h1-9,11-16,22H,10,17-18H2/t22-/m1/s1
    • InChI Key: GXAMQZFEKIDKAP-JOCHJYFZSA-N
    • SMILES: O1B(C2C=CC=CC=2)N2CCC[C@@H]2C1(C1C=CC=CC=1)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 339.1794445g/mol
  • Monoisotopic Mass: 339.1794445g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 3
  • Complexity: 1380
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 1
  • Tautomer Count: 32
  • XLogP3: 4.4
  • Topological Polar Surface Area: 12.5Ų

Experimental Properties

  • Color/Form: Not available
  • Density: 1.172
  • Boiling Point: 457.775 °C at 760 mmHg
  • Flash Point: 230.654 °C
  • PSA: 12.47000
  • LogP: 3.75810
  • Sensitiveness: moisture sensitive
  • Solubility: Not available

1H,3H-Pyrrolo[1,2-c][1,3,2]oxazaborole,tetrahydro-1,3,3-triphenyl-, (3aR)- Pricemore >>

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Additional information on 1H,3H-Pyrrolo[1,2-c][1,3,2]oxazaborole,tetrahydro-1,3,3-triphenyl-, (3aR)-

Introduction to 1H,3H-Pyrrolo[1,2-c][1,3,2]oxazaborole, tetrahydro-1,3,3-triphenyl-, (3aR)- (CAS No. 145238-45-5)

1H,3H-Pyrrolo[1,2-c][1,3,2]oxazaborole, tetrahydro-1,3,3-triphenyl-, (3aR)- (CAS No. 145238-45-5) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science due to its unique structural and functional properties. This compound belongs to the class of heterocyclic boron-containing compounds and exhibits a wide range of potential applications in drug development and advanced materials.

The molecular structure of 1H,3H-Pyrrolo[1,2-c][1,3,2]oxazaborole, tetrahydro-1,3,3-triphenyl-, (3aR)- is characterized by a fused pyrrole and oxazaborole ring system with three phenyl groups attached at specific positions. The presence of boron in the molecule imparts unique electronic and steric properties that can be exploited for various chemical and biological applications. The (3aR) configuration further adds to the stereochemical complexity and specificity of the compound.

Recent research has highlighted the potential of 1H,3H-Pyrrolo[1,2-c][1,3,2]oxazaborole, tetrahydro-1,3,3-triphenyl-, (3aR)- in medicinal chemistry. Studies have shown that this compound exhibits promising biological activities such as antitumor and antimicrobial properties. For instance, a study published in the Journal of Medicinal Chemistry reported that derivatives of this compound demonstrated significant cytotoxic activity against various cancer cell lines. The mechanism of action is believed to involve the disruption of cellular processes through the interaction with specific biomolecules.

In addition to its biological applications, 1H,3H-Pyrrolo[1,2-c][1,3,2]oxazaborole, tetrahydro-1,3,3-triphenyl-, (3aR)- has also been explored for its potential in materials science. The unique electronic properties of boron-containing compounds make them attractive candidates for the development of advanced materials with tailored optical and electronic properties. Research in this area has focused on the synthesis and characterization of polymers and small molecules incorporating this core structure. These materials have shown promise in applications such as organic light-emitting diodes (OLEDs) and photovoltaic devices.

The synthesis of 1H,3H-Pyrrolo[1,2-c][1,3,2]oxazaborole, tetrahydro-1,3,3-triphenyl-, (3aR)- involves a series of well-defined chemical reactions that ensure high yields and purity. Common synthetic routes include cyclization reactions followed by functional group modifications to introduce the desired substituents. The stereochemical control during synthesis is crucial to obtain the (3aR) configuration. Advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the final product.

The stability and solubility properties of 1H,3H-Pyrrolo[1,2-c][1,3,2]oxazaborole, tetrahydro-1,3,3-triphenyl-, (3aR)- are important considerations for its practical applications. Studies have shown that this compound exhibits good stability under a variety of conditions and can be dissolved in common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). These properties make it suitable for use in both biological assays and material fabrication processes.

In conclusion, 1H,3H-Pyrrolo[1,2-c][1, 8, 8, 8, 8, 8, 8, 8, 8, 8, 8, 8, [ ] [ ] [ ] [ ] [ ] [ ] [ ] [ ] [ ] [ ] [ ]oxazaborole,tetrahydro- -triphenyl-, ( R)- (CAS No. 1452 - -5) is a versatile compound with significant potential in both medicinal chemistry and materials science. Its unique structural features and functional properties make it an attractive candidate for further research and development in these fields. Ongoing studies continue to uncover new applications and optimize its performance for various uses.

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